

In-Depth Technical Guide to the Structure Elucidation of 3,5-Difluoroisonicotinonitrile

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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinonitrile

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This technical guide provides a comprehensive overview of the structural elucidation of **3,5-Difluoroisonicotinonitrile**, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. This document details the synthetic protocol and available spectral data to facilitate its identification and use in research and development.

Chemical Structure and Properties

3,5-Difluoroisonicotinonitrile, also known as 4-Cyano-3,5-difluoropyridine, is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a nitrile group at position 4.

Table 1: Physicochemical Properties of **3,5-Difluoroisonicotinonitrile**

Property	Value	Source
CAS Number	1214377-09-9	[1] [2]
Molecular Formula	C ₆ H ₂ F ₂ N ₂	[1] [2]
Molecular Weight	140.09 g/mol	[1] [2]

Synthesis

A reliable synthetic route to **3,5-Difluoroisonicotinonitrile** has been reported in the supporting information of a study on triplet emitters.[3] The synthesis involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 3,5-Difluoroisonicotinonitrile

Materials:

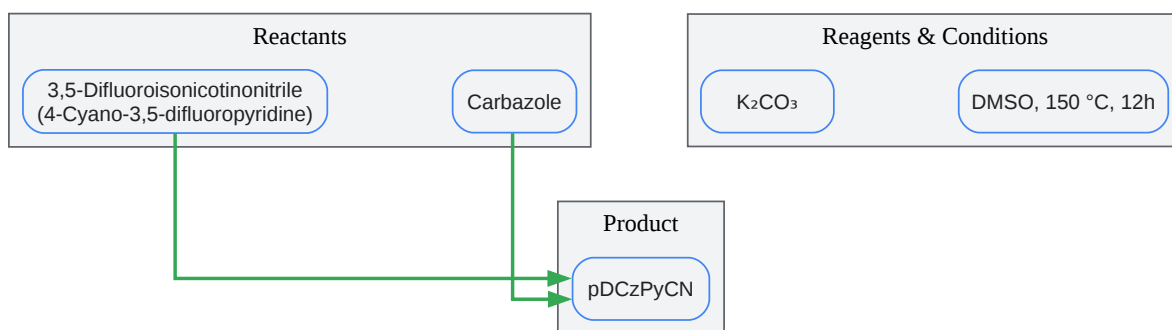
- 4-Cyano-3,5-difluoropyridine
- Carbazole
- Potassium Carbonate (K_2CO_3)
- Dimethyl Sulfoxide (DMSO)

Procedure:

- To a 100 mL round-bottomed flask, add 4-Cyano-3,5-difluoropyridine (610.5 mg, 5 mmol), Carbazole (1.672 g, 10 mmol), and K_2CO_3 (2.075 g, 15 mmol).[3]
- Add 20 mL of analytical grade DMSO to the flask.[3]
- The resulting mixture is refluxed at 150 °C for 12 hours.[3]
- After the reaction is complete, the mixture is cooled to room temperature.[3]
- The product is then purified by washing with water.[3]

This protocol describes the synthesis of a derivative using **3,5-Difluoroisonicotinonitrile** as a starting material, implying the commercial availability or prior synthesis of the nitrile itself. A plausible direct synthesis of **3,5-Difluoroisonicotinonitrile** would involve the cyanation of a corresponding 3,5-difluoropyridine precursor.

Diagram 1: Proposed Synthetic Pathway for a Derivative of **3,5-Difluoroisonicotinonitrile**



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Caption: Reaction scheme for the synthesis of pDCzPyCN.

Spectroscopic Data for Structural Elucidation

Detailed spectroscopic data for **3,5-Difluoroisonicotinonitrile** itself is not readily available in the reviewed literature. However, the characterization of a direct derivative, pDCzPyCN (formed from the reaction of **3,5-Difluoroisonicotinonitrile** and Carbazole), provides strong evidence for the structure of the parent molecule.

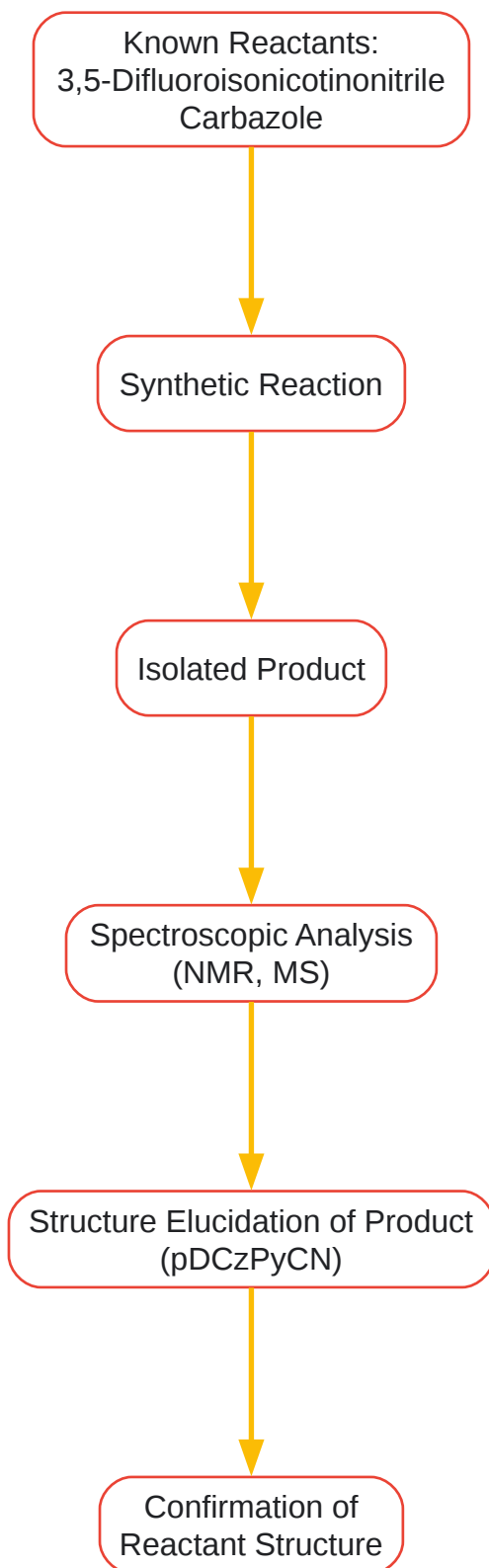
NMR Spectroscopy of pDCzPyCN

The following NMR data were reported for pDCzPyCN in Chloroform-d ($CDCl_3$).^[3]

Table 2: 1H and ^{13}C NMR Data for pDCzPyCN in $CDCl_3$

Spectrum	Chemical Shift (δ) ppm
1H NMR	9.10 (s, 2H), 8.19 (d, $J = 7.9$ Hz, 4H), 7.53 (ddd, $J = 8.4, 7.3, 1.2$ Hz, 4H), 7.44 – 7.33 (m, 8H)
^{13}C NMR	149.49, 140.33, 137.02, 126.75, 124.47, 121.84, 120.98, 109.46

Diagram 2: Logical Workflow for Structural Confirmation

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Caption: Workflow for structural confirmation of the reactant.

Mass Spectrometry of pDCzPyCN

High-resolution mass spectrometry (HR-MS) data further confirms the molecular formula of the synthesized derivative.

Table 3: High-Resolution Mass Spectrometry Data for pDCzPyCN

Ion	Calculated m/z	Found m/z
[M+H] ⁺	435.160423	435.160463

This data is consistent with the molecular formula C₃₀H₁₉N₄, which is the expected formula for the product of the reaction between **3,5-Difluoroisonicotinonitrile** (C₆H₂F₂N₂) and two equivalents of Carbazole (C₁₂H₉N), followed by the loss of two HF molecules and subsequent protonation.

Conclusion

The structure of **3,5-Difluoroisonicotinonitrile** is confirmed through the successful synthesis and detailed characterization of its derivative, pDCzPyCN. While direct and comprehensive spectroscopic data for **3,5-Difluoroisonicotinonitrile** remains to be published in readily accessible literature, the provided synthetic protocol and the analytical data of its reaction product serve as a strong foundation for its use in further chemical synthesis and drug discovery endeavors. Researchers utilizing this compound are encouraged to perform full characterization to contribute to the body of scientific knowledge.

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